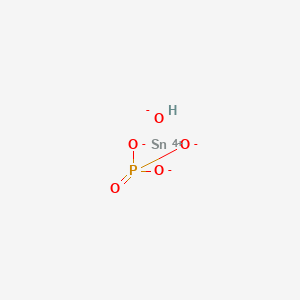

Tin(4+) hydroxide phosphate (1/1/1)

説明

特性

CAS番号 |

877997-11-0 |

|---|---|

分子式 |

HO5PSn |

分子量 |

230.69 g/mol |

IUPAC名 |

tin(4+);hydroxide;phosphate |

InChI |

InChI=1S/H3O4P.H2O.Sn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+4/p-4 |

InChIキー |

RWHZLLSKWVDZOR-UHFFFAOYSA-J |

正規SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Sn+4] |

製品の起源 |

United States |

Synthetic Methodologies and Preparation Techniques for Tin Iv Hydroxide Phosphate

Solution-Phase Synthesis Routes for Tin(IV) Hydroxide (B78521) Phosphate (B84403)

Solution-phase synthesis is a common approach for producing tin(IV) phosphate materials, offering control over stoichiometry and particle morphology. These methods involve the reaction of soluble tin and phosphate precursors in a liquid medium.

Chemical precipitation is a straightforward and widely used method for synthesizing tin(IV) phosphate. This technique involves mixing solutions of a soluble tin(IV) salt and a phosphate source to induce the formation of an insoluble tin(IV) phosphate precipitate.

The process typically begins with a solution of tin(IV) chloride pentahydrate (SnCl₄·5H₂O) to which an aqueous solution of phosphoric acid (H₃PO₄) is gradually added. nih.gov The reaction leads to the formation of a gel-like precipitate of tin phosphate. nih.gov Key parameters that govern the properties of the final product include the pH of the reaction medium, the ratio of phosphorus to tin (P/Sn), and the aging time of the precipitate in its mother liquor. nih.gov For instance, one procedure specifies the synthesis at a pH of 1 with a P/Sn ratio of 2, followed by aging for 20 hours. nih.gov The resulting gel is then washed to remove impurity ions, such as chlorides, and dried. nih.govamazonaws.com The reaction between tin(IV) ions and hydroxide ions can also yield tin(IV) hydroxide, which serves as a precursor. you-iggy.comtestbook.com The use of different tin(II/IV) phosphate preparation methods results in products with varying crystalline forms and thermal behaviors. researchgate.net

Surfactants like Triton X-100 can be employed during precipitation to control particle size and prevent agglomeration, leading to the formation of nanoparticles. amazonaws.com In such a synthesis, ammonia (B1221849) is used as a precipitating agent to adjust the pH, and the solution may be treated with ultrasonic waves to ensure homogeneity. amazonaws.com

Table 1: Parameters in Chemical Precipitation of Tin Phosphate

| Tin Precursor | Phosphate Precursor | P/Sn Ratio | pH | Aging Time | Observations |

|---|---|---|---|---|---|

| SnCl₄·5H₂O (0.3 M) | H₃PO₄ (6%) | 2 | 1 | 20 hours | Gel-like precipitate formed. nih.gov |

| SnCl₄ | H₃PO₄ | - | ~3.5-4.0 | 100 hours | - |

The sol-gel process offers a versatile route to produce high-purity and homogenous tin phosphate materials at relatively mild temperatures. dntb.gov.ua This method is based on the hydrolysis and condensation of molecular precursors, typically metal alkoxides, in an alcoholic solution. unm.eduyoutube.com

For tin phosphate synthesis, a tin(IV) alkoxide, such as tin(IV) isopropoxide, serves as the tin precursor. researchgate.net The process involves dissolving the tin alkoxide in a suitable solvent, often a mixture of alcohol and another organic solvent like toluene. researchgate.net Hydrolysis is initiated by the controlled addition of water, often in the presence of a catalyst, which can be an acid or a base. This step replaces alkoxide groups (–OR) with hydroxyl groups (–OH). unm.edu Subsequent condensation reactions between these hydroxyl groups, or between hydroxyl and remaining alkoxide groups, lead to the formation of Sn–O–Sn or Sn–O–P linkages, resulting in a three-dimensional network known as a gel. unm.edu The properties of the final material are influenced by factors such as the water-to-alkoxide ratio, the type of solvent, and the pH. researchgate.net After aging, the gel is dried to remove the solvent, yielding a solid material that can be further processed by calcination. The sol-gel method allows for the creation of porous structures, and modification of the process can transform an initial micro-mesoporous structure into a meso-macroporous one. nih.govdntb.gov.ua

Hydrothermal and solvothermal syntheses are carried out in sealed vessels, such as Teflon-lined stainless steel autoclaves, under controlled pressure and temperature. nih.govresearchgate.net These methods are effective for producing highly crystalline materials. researchgate.net

In a typical hydrothermal synthesis of tin phosphate, an aqueous solution of a tin(IV) salt like tin(IV) chloride (SnCl₄) is mixed with a phosphate source, such as sodium dihydrogen phosphate (NaH₂PO₄) or phosphoric acid (H₃PO₄). nih.govrsc.org The pH of the mixture is adjusted, and the autoclave is heated to a specific temperature (e.g., 195°C) for an extended period (e.g., 48 hours). nih.govrsc.org Under these conditions, crystalline, layered tin phosphates, such as Sn(HPO₄)₂·3H₂O, can be formed. nih.govrsc.org The interlayer spacing and hydration level of the resulting product are influenced by the reaction conditions. nih.gov

Solvothermal synthesis is similar to the hydrothermal method, but it uses a non-aqueous solvent. researchgate.netiaea.org For instance, tin phosphide (B1233454) (Sn₄P₃) has been synthesized solvothermally using metallic tin and red phosphorus in ethylenediamine (B42938) at 200°C. researchgate.netiaea.org While this produces a phosphide rather than a phosphate, the principle demonstrates the utility of organic solvents in facilitating reactions between tin and phosphorus-containing precursors under elevated temperature and pressure. researchgate.net This approach can be adapted for synthesizing various metal-rich phosphides and related compounds. iaea.org

Table 2: Comparison of Hydrothermal Synthesis Parameters

| Tin Precursor | Phosphate Precursor | Temperature | Time | Resulting Product |

|---|---|---|---|---|

| SnCl₄ (1 M) | NaH₂PO₄ (3 M) | 195.0 °C | 48 hours | Nanolayered Sn(HPO₄)₂·3H₂O. nih.govrsc.org |

Solid-State and Mechanochemical Treatments of Tin(IV) Phosphate

These methods involve the reaction of solid precursors, often activated by mechanical force or high temperatures, providing solvent-free alternatives to solution-based routes.

Mechanochemical synthesis is a green chemistry approach that uses mechanical energy, typically from grinding or ball milling, to induce chemical reactions in the solid state. rsc.orgrsc.org This solvent-free method can be used to prepare tin phosphate catalysts by grinding a mixture of solid precursors like tin(IV) chloride pentahydrate (SnCl₄·5H₂O) and sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) at room temperature. rsc.org The physicochemical properties of the resulting tin phosphate, including its surface acidity and textural properties, are affected by the molar ratio of the precursors (P/Sn). rsc.org

Mechanochemical treatment can also be used to modify existing tin phosphate materials. nih.gov For example, a gel or dried xerogel of tin phosphate can be treated in a planetary ball mill. nih.gov This process, which can be performed on a wet gel or a dried xerogel with the addition of water, modifies the porous structure of the material, often transforming it from micro-mesoporous to meso-macroporous. nih.gov Such structural changes can significantly enhance the material's sorption capacity. nih.gov The treatment is typically carried out for a set duration (e.g., 0.5 hours) at a specific rotation speed (e.g., 600 rpm). nih.gov

High-temperature treatment, or calcination, is a crucial step in many synthesis routes for tin(IV) phosphate, particularly following precipitation or sol-gel preparation. amazonaws.comakjournals.com This thermal treatment is used to remove residual water, organic templates, and counter-ions, and to induce crystallization or phase transformations in the material. researchgate.net

For example, a tin phosphate precursor obtained from co-precipitation is calcined at 600°C for one hour to yield tin oxide nanoparticles. amazonaws.com The thermal behavior of tin(II/IV) phosphates shows that they lose water of crystallization in distinct steps, often associated with endothermic processes. researchgate.netakjournals.com Ultimately, thermal treatment typically leads to the formation of tin pyrophosphate, regardless of the initial preparation method. researchgate.netakjournals.com

Another high-temperature method involves the direct reaction of solid precursors in an oven. For instance, a mixture of tin(II) chloride dihydrate (SnCl₂·2H₂O) and ammonium (B1175870) phosphate pentahydrate ((NH₄)₃PO₄·5H₂O) can be heated in an inert atmosphere at progressively higher temperatures (e.g., 200°C, 300°C, and finally 400°C) to produce a glassy-type tin phosphate material. akjournals.com

Controlled Crystallization and Morphological Engineering of Tin(IV) Hydroxide Phosphate

The ability to engineer the physical characteristics of tin(IV) hydroxide phosphate at the nanoscale is fundamental to unlocking its full potential. This section explores the mechanisms of its formation and the methods used to control its size, shape, and porous architecture.

Nucleation and Growth Mechanisms in Tin(IV) Phosphate Formation

The formation of tin(IV) phosphate nanoparticles from solution is governed by the principles of nucleation and crystal growth. ucl.ac.ukacs.org Nucleation, the initial formation of stable crystalline seeds, can occur homogeneously throughout the solution or heterogeneously on existing surfaces. ucl.ac.uk For tin(IV) phosphate, the process is often described by classical nucleation theory, where a supersaturated solution is required to initiate the formation of nuclei. wiley-vch.de The rate of nucleation is highly dependent on the degree of supersaturation; a critical supersaturation level must be reached before a significant number of nuclei form. wiley-vch.de

Following nucleation, crystal growth proceeds through the addition of monomers to the stable nuclei. wiley-vch.de The growth of nanoparticles is influenced by two primary mechanisms: surface reaction and the diffusion of monomers to the particle surface. ucl.ac.uk Several models describe this growth phase, including the LaMer mechanism, which separates nucleation and growth into distinct stages, and Ostwald ripening, where larger particles grow at the expense of smaller, less stable ones. acs.org In some systems, coalescence and oriented attachment of smaller particles can also contribute to the final particle size and morphology. acs.org The electrodeposition of tin, for instance, shows a transition from progressive to instantaneous nucleation and growth as the cathodic potential increases. researchgate.net

Control of Particle Size and Morphology

The size and shape of tin(IV) hydroxide phosphate particles can be precisely controlled by manipulating various synthesis parameters. Hydrothermal methods have proven effective in synthesizing tin oxide nanoparticles with diverse morphologies, including spherical, rod-like, oval, and hexagonal shapes, with particle sizes ranging from 4 nm to 120 nm. researchgate.net Key parameters that influence the final product include the concentration of precursors, reaction temperature, and duration. researchgate.net

For example, in the hydrothermal synthesis of tin oxide nanoparticles, increasing the reaction temperature from 160 °C to 220 °C led to an increase in particle size from 10 nm to 120 nm. researchgate.net Similarly, extending the reaction time from 6 hours to 48 hours at 200 °C resulted in particle growth from 12 nm to 55 nm. researchgate.net The choice of solvent also plays a critical role; using ethanol-water mixtures instead of pure water can slow down hydrolysis kinetics, leading to improved particle size uniformity. The addition of additives, such as thiourea (B124793) and gelatin in electrolytic synthesis, can also influence the morphology, promoting the formation of rounded or nearly spherical tin powder particles. acs.org

| Parameter | Effect on Particle Size/Morphology | Reference |

| Reaction Temperature | Increased temperature generally leads to larger particle sizes. | researchgate.net |

| Reaction Time | Longer reaction times typically result in larger particles. | researchgate.net |

| Solvent | Mixed solvent systems (e.g., ethanol-water) can improve particle size uniformity. | |

| Additives | Can be used to control the shape and prevent agglomeration of particles. | acs.org |

Design of Hierarchical Porosity in Tin(IV) Oxide and Related Phosphates

Creating a hierarchical porous structure, which combines micropores, mesopores, and macropores, is highly desirable for applications requiring high surface area and efficient mass transport. Template-assisted synthesis is a versatile approach for achieving such structures in tin-based materials. rsc.orgrsc.org This method involves the use of a sacrificial template, around which the desired material is formed. Subsequent removal of the template leaves behind a porous structure that mirrors the template's morphology.

Both hard and soft templates can be employed. Hard templates, such as SBA-15 silica (B1680970) and CMK-3 carbon, have been used to synthesize ordered mesoporous tin oxide and tin phosphate. researchgate.net The resulting materials exhibit high surface areas and well-defined pore structures. researchgate.net Soft templates, like surfactants (e.g., alkyltrimethylammonium bromide) and organic amines, are also effective in directing the formation of porous structures. rsc.orgrsc.org By adjusting the amount of the template, the porosity of the final material can be tuned. rsc.org For instance, solvothermal methods using organic amines as templates have successfully produced hierarchical porous metal-organic frameworks with tunable porosity. rsc.org Modification procedures, such as hydrothermal, microwave, and mechanochemical treatments, can also transform the porous structure of tin phosphate, for example, from a micro-mesoporous to a meso-macroporous structure. nih.gov

Advanced Synthetic Parameters and Their Influence on Tin(IV) Hydroxide Phosphate Properties

Beyond the fundamental control of crystallization and morphology, advanced synthetic parameters offer further avenues for tailoring the properties of tin(IV) hydroxide phosphate. This section examines the critical roles of precursors, stoichiometry, and reaction conditions.

Role of Precursors and Stoichiometry (e.g., P/Sn ratio)

The choice of precursors and their stoichiometric ratio significantly impacts the final properties of tin(IV) hydroxide phosphate. Common tin precursors include tin(IV) chloride (SnCl₄) and various organotin compounds. researchgate.net The hydrolysis of SnCl₄ is a widely used method, though it requires careful control of pH to ensure complete precipitation. Organotin precursors, while potentially more expensive and toxic, offer different reactivity profiles that can be exploited in materials synthesis. researchgate.net

The P/Sn ratio is a crucial parameter in the synthesis of tin phosphates. nih.gov In a typical precipitation method, a specific P/Sn ratio in the initial solution is maintained to achieve the desired product. nih.gov For example, a P/Sn ratio of 2 has been used in the synthesis of tin phosphate gel-like precipitates. nih.gov The valence state of tin in the final product can also be influenced by the choice of precursors and the synthesis conditions. researchgate.netiphy.ac.cn For instance, the use of different phosphorus sources, such as ZnP₂O₆ or (NH₄)₂HPO₄, can affect the Sn⁴⁺/Sn²⁺ ratio in zinc phosphate glasses. researchgate.net

| Precursor Type | Influence on Synthesis | Reference |

| Inorganic Tin Salts (e.g., SnCl₄) | Widely used, requires pH control. | |

| Organotin Compounds | Offers different reactivity, but may have toxicity concerns. | researchgate.net |

| Phosphorus Source | Can influence the valence state of tin in the final product. | researchgate.net |

Influence of pH and Reaction Conditions

The pH of the reaction medium is a critical factor that governs the hydrolysis of tin precursors and the subsequent precipitation of tin(IV) hydroxide phosphate. Maintaining a pH in the range of 8–10 is often necessary to ensure the complete precipitation of Sn(OH)₄ and to minimize the formation of colloidal tin oxides. The thermodynamic stability of various tin species in aqueous solution is highly dependent on both pH and redox potential, as illustrated by Pourbaix (φ-pH) diagrams. jmmab.com These diagrams provide a visual representation of the stable species under different conditions. jmmab.com

Other reaction conditions, such as temperature and the presence of additives, also play a significant role. As discussed earlier, temperature affects particle size and crystallinity. researchgate.net The use of mixed solvents can influence the kinetics of the reaction. Furthermore, the synthesis of mixed-valence tin oxides like Sn₃O₄ is highly sensitive to the pH of the precursor solution, which determines the initial Sn²⁺/Sn⁴⁺ ratio. iphy.ac.cn

Application of Capping Agents and Templates in Nanomaterial Synthesis

The fabrication of nanomaterials with tailored properties heavily relies on the use of structure-directing agents, such as capping agents and templates. These molecules or structures guide the formation of nanoparticles, preventing aggregation and controlling their morphology.

Capping agents are typically organic molecules that adsorb onto the surface of newly formed nuclei during synthesis. This surface functionalization stabilizes the nanoparticles, preventing their uncontrolled growth and agglomeration into larger structures. The choice of capping agent can significantly influence the final size, shape, and dispersibility of the nanoparticles.

Templates, on the other hand, provide a predefined scaffold or confinement for the synthesis of nanomaterials. This approach can be categorized into hard and soft templating methods. Hard templates, such as porous alumina, offer a rigid framework within which the material is synthesized, resulting in nanomaterials with a shape complementary to the template's pores. Soft templates, often self-assembled structures of surfactants or polymers like micelles or liquid crystals, provide a more dynamic environment for controlled synthesis.

While specific research detailing the use of a wide array of capping agents and templates for the synthesis of Tin(4+) hydroxide phosphate (1/1/1) is not extensively documented in publicly available literature, the principles derived from the synthesis of related tin-based nanomaterials, such as tin oxide and other tin phosphates, provide valuable insights.

For instance, in the synthesis of tin oxide nanoparticles, various surfactants have been employed as capping agents. These include cationic surfactants like cetyltrimethylammonium bromide (CTAB), anionic surfactants, and non-ionic surfactants. The electrostatic and steric interactions between these surfactant molecules and the nanoparticle precursors play a crucial role in controlling the particle size and morphology.

In a study on the hydrothermal synthesis of tin oxide nanoparticles, the use of different surfactants led to variations in particle size and shape. While spherical nanoparticles were formed in the absence of a surfactant, the addition of surfactants resulted in the formation of nanorods and other morphologies, highlighting the structure-directing role of these agents.

Similarly, research on the synthesis of tin(IV) hydrogen phosphate [Sn(HPO₄)₂·H₂O] nanodisks, a compound closely related to tin(IV) hydroxide phosphate, demonstrates the feasibility of producing well-defined nanostructures. Although the specific use of capping agents in this particular study was not the primary focus, the formation of distinct nanodisk morphologies suggests a controlled growth process that could potentially be further manipulated through the introduction of capping agents.

The table below summarizes the influence of different capping agents on the properties of various tin-based nanoparticles, providing a predictive framework for their potential application in the synthesis of tin(IV) hydroxide phosphate nanomaterials.

| Capping Agent/Template | Nanoparticle System | Effect on Nanoparticle Properties |

| Cetyltrimethylammonium bromide (CTAB) | Tin Organophosphonate | Plays an important role in the formation of macropores. springerprofessional.de |

| Polyvinylpyrrolidone (PVP) | Tin Nanoparticles | Controls particle size and prevents aggregation. |

| Urea | Tin Oxide | Leads to the formation of spherical and microcrystalline nanoparticles. rsc.org |

| Oleyl amine (OLM) | Tin Oxide | Addition below the critical micelle concentration can decrease particle size. researchgate.net |

Detailed research findings on the direct application of these and other capping agents and templates to the synthesis of Tin(4+) hydroxide phosphate (1/1/1) are necessary to fully elucidate their impact on the resulting nanomaterial's characteristics. Such studies would enable the precise engineering of these materials for specific applications.

Fundamental Research on Ion Exchange and Sorption Properties of Tin Iv Hydroxide Phosphate

Cation Exchange Mechanisms and Selectivity in Tin(IV) Phosphate (B84403) Systems

Tin(IV) phosphate materials are recognized as typical cation exchangers. nih.govresearchgate.net Their ion-exchange properties are primarily attributed to the presence of exchangeable protons within their structure, which allows for the uptake of various cations from aqueous solutions. The composition, typically represented as Sn(HPO₄)₂·nH₂O, provides the framework for these exchange processes. nih.govresearchgate.net

The cation exchange capability of tin(IV) hydroxide (B78521) phosphate and related tetravalent metal phosphates stems from the protons present in their structural hydroxyl and phosphate groups. mdpi.com These protons can be readily exchanged for other cations. researchgate.net Specifically, materials with the composition Sn(HPO₄)₂·H₂O contain exchangeable protons that facilitate ion uptake. nih.gov The Brønsted acidity of these materials is a key factor in their high ion exchange capacity. nih.gov

The mechanism of proton movement within these solid-state materials can be described by the Grotthuss mechanism, where protons hop between adjacent sites, such as water molecules or host anions. ias.ac.in This process is fundamental to the material's function as a proton conductor and ion exchanger. ias.ac.inosti.gov The ion exchange capacity is influenced by the material's degree of crystallinity, with amorphous forms often showing superior sorption properties compared to their crystalline counterparts. mdpi.com

Tin(IV) hydroxide phosphate and its composites have demonstrated significant potential for the selective removal of various metal ions, including radionuclides and heavy metals, from wastewater and acidic solutions. nih.govacs.org

Cesium (Cs(I)) and Strontium (Sr(II)): Research has shown that tin(IV) phosphate is a promising material for the sorption of Cs(I) and Sr(II), which are common radionuclides in nuclear waste. nih.gov Nanolayered tin phosphate, in particular, has been reported as a remarkably selective ion sieve for Cs⁺, even in highly acidic environments, owing to its unique layered structure with a large interlayer space. researchgate.net Studies on zirconium tin(IV) phosphate nanocomposites also confirm effective sorption of both Cs(I) and Sr(II), with distribution coefficients indicating a higher affinity for Cs(I) over Sr(II). researchgate.net However, some studies on modified tin phosphate found that the initial, unmodified sample did not sorb cesium ions at all under the tested conditions. nih.gov

Uranium (U(VI)): Tin(IV) phosphate demonstrates a high sorption capacity for uranyl ions (UO₂²⁺). nih.gov In comparative studies with Cs(I) and Sr(II), the sorption capacity for U(VI) was found to be significantly higher. This suggests a different sorption mechanism may be at play, possibly involving more than simple ion exchange. nih.gov The sorption of uranium onto phosphate-bearing materials can be complex, potentially involving the formation of binary surface species or even surface precipitation of uranyl phosphate phases. nih.gov

Heavy Metals: Tin(IV) phosphate systems are also effective in sorbing divalent heavy metal ions. Studies on crystalline Sn(HPO₄)₂·H₂O showed a selectivity order of Cu²⁺ > Co²⁺ > Ni²⁺. nih.govosti.gov The uptake of these metals increases with higher temperatures and concentrations. nih.gov Composite materials, such as acrylamide (B121943) Tin(IV) boratophosphate, have shown a high distribution coefficient for Fe³⁺, indicating potential for removing iron from acidic polluted water. acs.org The selection of specific heavy metals can be influenced by factors like the hard and soft acid and base (HSAB) principle, where interactions between the metal ion (Lewis acid) and the functional groups on the sorbent (Lewis base) determine selectivity. researchgate.netacs.org

The sorption capacities for various ions on modified tin(IV) phosphate are summarized below.

| Ion | Sorbent | Maximum Sorption Capacity (Q₀) | Reference |

|---|---|---|---|

| Cs(I) | Modified Tin(IV) Phosphate | 0.13 meq/g | nih.gov |

| Sr(II) | Modified Tin(IV) Phosphate | 0.43 meq/g | nih.gov |

| U(VI) | Modified Tin(IV) Phosphate | 1.30 meq/g | nih.gov |

| Cs(I) | Zirconium Tin(IV) Phosphate (ZrSnP) | 50.0 mg/g | researchgate.net |

| Sr(II) | Zirconium Tin(IV) Phosphate (ZrSnP) | 29.8 mg/g | researchgate.net |

Understanding the kinetics and equilibrium of ion exchange is crucial for optimizing the performance of tin(IV) hydroxide phosphate as a sorbent.

Equilibrium Modeling: The sorption data for various cations on tin(IV) phosphate systems are often well-described by the Langmuir adsorption isotherm. nih.govnih.govresearchgate.net This model assumes monolayer adsorption onto a surface with a finite number of identical sites. acs.org The fit to the Langmuir model was confirmed for the sorption of Cs(I), Sr(II), and U(VI) on modified tin phosphate and for Cu²⁺, Co²⁺, and Ni²⁺ on crystalline tin(IV) phosphate. nih.govnih.gov In some cases, other models like the Freundlich and Dubinin-Radushkevich isotherms are also considered to describe the equilibrium. researchgate.netmdpi.com

Kinetic Modeling: The kinetics of the sorption process are frequently analyzed using pseudo-first-order and pseudo-second-order models. mdpi.combelnauka.by For many systems, including the sorption of Sr(II) onto various phosphate sorbents and phosphate onto biochar composites, the pseudo-second-order model provides a better fit. belnauka.bynih.gov This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the sorbent and the adsorbate. belnauka.byosti.gov The time to reach equilibrium can be rapid, with studies on zirconium tin(IV) phosphate showing an equilibrium time of 120 minutes. researchgate.net

| Ion(s) | Sorbent | Best Fit Equilibrium Model | Best Fit Kinetic Model | Reference |

|---|---|---|---|---|

| Cs(I), Sr(II), U(VI) | Modified Tin(IV) Phosphate | Langmuir | Not Specified | nih.gov |

| Cu(2+), Co(2+), Ni(2+) | Crystalline Sn(HPO₄)₂·H₂O | Langmuir | Not Specified | nih.gov |

| Cs(I), Sr(II) | Zirconium Tin(IV) Phosphate | Langmuir | Pseudo-second-order | researchgate.net |

| Sr(II) | Ti-Ca-Mg phosphates | Not Specified | Pseudo-second-order | belnauka.by |

Adsorption and Sorption Phenomena on Tin(IV) Hydroxide Phosphate Surfaces

The uptake of metal ions by tin(IV) hydroxide phosphate involves a combination of mechanisms at the solid-liquid interface.

Electrostatic Interaction: A primary mechanism for adsorption is the electrostatic attraction between charged pollutant ions and the differently charged adsorbent surface. mdpi.com The surface of tin(IV) hydroxide phosphate contains hydroxyl and phosphate functional groups whose charge is dependent on the pH of the solution. At low pH, the surface can be protonated and positively charged, potentially repelling cations, while at higher pH, deprotonation leads to a negative surface charge that attracts cations. acs.org This pH dependency is a critical factor governing the adsorption capacity. acs.orgosti.gov

Lewis Acid-Base Interaction: The interaction between metal ions (Lewis acids) and the phosphate or hydroxyl groups (Lewis bases) on the sorbent surface is another significant mechanism. nih.govchemrxiv.org For instance, the interaction between the P-O group in a phosphate and a metal site like Al-OH on a clay mineral has been identified as a Lewis acid-base interaction. nih.gov This type of chemical bonding, which can be considered a form of chemisorption or surface complexation, contributes to the high selectivity of the material. researchgate.net The formation of inner-sphere complexes, where no water molecule is present between the surface functional group and the adsorbed ion, is a common outcome of such interactions. researchgate.net

Other Mechanisms: Ligand exchange, where surface hydroxyl groups are replaced by adsorbing anions like phosphate, and precipitation on the surface are also possible mechanisms, particularly at high ion concentrations. nih.gov

The physical structure of the sorbent material is as important as its surface chemistry in determining its effectiveness.

Porosity: The porous structure of tin(IV) phosphate is a decisive factor for its sorption activity. nih.govresearchgate.net Materials with a high specific surface area and a well-developed porous network provide more active sites for adsorption. acs.orgnih.gov Studies have shown that modifying the synthesis procedure of tin(IV) phosphate to transform a micro-mesoporous structure into a meso-macroporous one can increase the sorption capacity for ions like Cs(I), Sr(II), and U(VI) several times over. nih.govresearchgate.net The size of the mesopores is also a critical parameter influencing sorption. nih.gov

Surface Chemistry: The nature and content of active sites on the surface are crucial parameters for an effective adsorbent. nih.gov In tin(IV) hydroxide phosphate, these active sites are primarily the P-OH groups. The density and accessibility of these functional groups dictate the ion exchange capacity and the potential for surface complexation. Enhancing the number of these sites or modifying their chemical environment can lead to improved sorption performance. mdpi.comnih.gov

Dissolution-Precipitation Mechanisms in Sorption Processes

The removal of heavy metals by phosphate-based sorbents is a complex process, with two primary mechanisms frequently discussed in the literature: ion exchange and dissolution-precipitation. nih.gov While ion exchange involves the swapping of cations between the sorbent and the solution, the dissolution-precipitation mechanism involves a more intricate chemical transformation. This process is characterized by the sorbent material partially dissolving, releasing phosphate anions into the local environment, which then react with metal cations in the solution to form new, insoluble metal-phosphate compounds that precipitate onto the sorbent's surface or in the bulk solution. nih.govmdpi.com

The likelihood of the precipitation mechanism is significant during the sorption of certain cations, such as uranium, on tin(IV) phosphate, owing to the potential to form highly insoluble compounds with phosphate anions. nih.gov The general process can be understood through models developed for similar metal oxide/hydroxide systems. For instance, studies on amorphous aluminum hydroxide and ferrihydrite show that as the concentration of the sorbed species (the adsorbate) increases, the sorption mechanism can transition from surface complexation (adsorption) to surface precipitation. mdpi.comrsc.org

This transition often follows a sequence:

Surface Complexation: Initially, at low adsorbate concentrations, ions bind directly to the surface of the sorbent material, forming inner-sphere or outer-sphere complexes. researchgate.net

Ligand-Promoted Dissolution: The adsorption of these ions can promote the dissolution of the sorbent material, releasing its constituent ions (e.g., Sn⁴⁺ and PO₄³⁻ from tin phosphate) into the solution immediately surrounding the sorbent particle. mdpi.comrsc.org

Precipitation: The released phosphate anions react with the target metal cations in the aqueous phase. When the concentration of these newly formed metal-phosphate species exceeds its solubility limit, it precipitates as a new solid phase. mdpi.commatec-conferences.org This precipitation can occur on the surface of the original sorbent material or as separate particles in the solution. mdpi.comresearchgate.net

Studies on composite materials containing titanium phosphate have shown that for cations like lead and zinc, the formation of insoluble phosphate phases is a dominant removal mechanism, a fact confirmed through XRD analysis of the post-sorption material. mdpi.com Similarly, research on amorphous aluminum hydroxide demonstrates that with increasing phosphate loading, the process shifts from surface complexation to the precipitation of an amorphous aluminum phosphate phase. mdpi.com This suggests that a similar pathway involving the dissolution of the tin(IV) hydroxide phosphate matrix and subsequent precipitation of distinct metal-phosphate phases is a crucial aspect of its sorption behavior for various contaminants.

Influence of Material Modification on Sorption Performance of Tin(IV) Phosphate

The inherent sorption capacity of tin(IV) phosphate can be significantly enhanced through various physical modification techniques. Research has demonstrated that treatments such as hydrothermal, microwave, and mechanochemical procedures can substantially improve the material's performance in removing cations like Cesium (Cs(I)), Strontium (Sr(II)), and Uranium (U(VI)) from aqueous solutions. mdpi.compurdue.edu

The primary effect of these modifications is a dramatic alteration of the material's porous structure. mdpi.com Precipitated tin(IV) phosphate in its initial state typically possesses a micro-mesoporous structure, which can impose diffusion limitations on larger hydrated cations. nih.govmdpi.com Modification procedures, including hydrothermal, microwave, and mechanochemical treatments, effectively transform this structure into a meso-macroporous one. mdpi.com This structural change is a critical factor in improving sorption performance, as it increases the accessibility of surface active sites for hydrated cations. mdpi.com

A key finding is that these modification techniques can lead to a several-fold increase in the sorption capacity for the studied ions. mdpi.com This enhancement is attributed not to a change in the chemical nature of the surface functional groups, but rather to the improved porous architecture. nih.govmdpi.com The development of a meso-macroporous structure facilitates easier diffusion of ions to the binding sites within the sorbent. mdpi.com

Interestingly, the specific conditions of the modification play a crucial role. A novel approach involves applying these treatments to the wet tin phosphate gel before the final drying step to form a xerogel. This method has been shown to yield samples with the highest sorption indicators. mdpi.com The sorption behavior of all tested ions (Cs(I), Sr(II), U(VI)) on these modified tin phosphate materials is well-described by the Langmuir isotherm model, indicating a monolayer adsorption process. mdpi.com

The table below summarizes the effects of different modification techniques on the properties of tin(IV) phosphate.

| Modification Technique | Primary Effect on Structure | Impact on Porosity | Consequence for Sorption Performance | Reference |

|---|---|---|---|---|

| Hydrothermal Treatment | Transformation of pore structure | Creates a meso-macroporous structure, eliminating micropores | Increases sorption capacity by enhancing accessibility of surface sites | mdpi.com |

| Microwave Treatment | Transformation of pore structure | Induces a meso-macroporous structure | Significantly increases sorption capacity for Cs(I), Sr(II), and U(VI) | mdpi.com |

| Mechanochemical Treatment | Transformation of pore structure | Develops a meso-macroporous structure, especially effective when applied to wet gel | Leads to maximum sorption indicators by optimizing pore accessibility | mdpi.com |

Catalytic Activity and Reaction Mechanisms of Tin Iv Hydroxide Phosphate Catalysts

Heterogeneous Catalysis by Tin(IV) Hydroxide (B78521) Phosphate (B84403) Materials

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in industrial processes, including ease of separation, reusability, and often, enhanced stability. Tin(IV) hydroxide phosphate materials are prime examples of effective heterogeneous catalysts.

Role as Solid Acid Catalyst

Tin(IV) phosphate-based materials are recognized as effective solid acid catalysts. youtube.comnih.gov Their acidity stems from the presence of both Brønsted and Lewis acid sites. rsc.orgnih.govalfachemic.com Brønsted acidity is primarily associated with the phosphate groups, specifically the P-OH (hydroxyl) groups on the catalyst surface, which can donate protons. nih.gov Lewis acidity, on the other hand, is attributed to the electron-accepting tin(IV) centers. rsc.org

The combination of both types of acidity allows these materials to catalyze a broad range of acid-catalyzed reactions. The relative strength and concentration of these acid sites can be tailored by modifying the synthesis conditions, such as the P/Sn molar ratio, which in turn affects the catalytic performance. alfachemic.com For instance, studies on phosphated tin oxide have shown that increasing the phosphate content up to a certain level enhances the total surface acidity and acid strength, leading to improved catalytic activity. nih.gov The presence of water-tolerant Brønsted and Lewis acid sites makes these catalysts particularly robust for reactions conducted in aqueous media. alfachemic.com

Applications in Organic Transformations (e.g., Esterification, Oxidation of Alcohols, Carbonyl Protection)

The solid acid nature of tin(IV) hydroxide phosphate and its derivatives makes them suitable for various organic transformations.

Esterification: Tin-based solid acids have proven to be highly attractive for esterification reactions, particularly for the production of biodiesel from free fatty acids. researchgate.net Tin phosphate is among the materials, including oxides and hydroxides, that can be employed as heterogeneous catalysts for the esterification of fatty acids with polyhydric alcohols. google.com For example, sulfated tin oxide catalysts are effective in the esterification of octanoic acid with methanol. researchgate.net The catalytic action is proposed to involve the interaction of the carboxylate anion with the metal oxide surface, facilitating ester formation. researchgate.net The general mechanism for tin-catalyzed esterification often involves the Lewis acidic tin center coordinating to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by an alcohol. rsc.org

Oxidation of Alcohols: While direct evidence for the oxidation of alcohols specifically using Tin(IV) hydroxide phosphate (1/1/1) is limited in the reviewed literature, related tin-containing catalysts are known to participate in oxidation reactions. For instance, tin-based catalysts are utilized in the Baeyer-Villiger oxidation, which involves the oxidation of ketones to esters. alfachemic.com Furthermore, other metal phosphate materials, such as nickel phosphate, have demonstrated high efficiency for alcohol oxidation. elsevierpure.com This suggests a potential for developing tin phosphate catalysts for alcohol oxidation, although this application requires further investigation.

Carbonyl Protection: Tin(IV) hydrogen phosphate nanodisks have been shown to be a mild and efficient heterogeneous catalyst for the protection of carbonyl compounds. youtube.com Specifically, they catalyze the formation of 1,3-oxathiolanes from aldehydes and ketones with excellent yields. This reaction is a crucial step in multi-step organic synthesis to protect the reactive carbonyl group from undesired reactions. The catalyst, being heterogeneous, can be easily recovered and reused, highlighting the process's green credentials. youtube.com

Other notable applications include the conversion of triose sugars like dihydroxyacetone to lactic acid, a valuable platform chemical. rsc.org In this process, tin phosphate catalysts with both Brønsted and Lewis acid sites play a crucial role in the sequential dehydration and isomerization steps. rsc.org They are also effective in the dehydration of glucose to 5-hydroxymethylfurfural (B1680220) (HMF) and in aldol (B89426) condensation reactions. alfachemic.compsu.edu

Table 1: Applications of Tin(IV) Phosphate-Based Catalysts in Organic Transformations

| Reaction Type | Specific Transformation | Catalyst Example | Key Findings | Reference(s) |

| Esterification | Acetic acid esterification with amyl alcohol | Sulfated tin oxide | Activity depends on sulfate (B86663) content and calcination temperature. | researchgate.net |

| Glycerol esterification with acetic acid | Tin-exchanged tungstophosphoric acid | Sn-exchanged catalyst showed higher acidity and activity. | nih.gov | |

| Fatty acid esterification | Tin phosphate | Mentioned as a potential catalyst for esterification. | google.com | |

| Carbonyl Protection | Protection of carbonyls as 1,3-oxathiolanes | Tin(IV) hydrogen phosphate nanodisks | Mild, efficient, and reusable catalyst with excellent yields. | youtube.com |

| Biomass Conversion | Dehydration of glucose to HMF | Tin phosphate (SnP) | High glucose conversion (98%) and HMF yield (61%). | alfachemic.com |

| Conversion of trioses to lactic acid | PEG-modified tin phosphate | Complete conversion with 96.1% yield of lactic acid. | rsc.org | |

| Aldol Condensation | Formaldehyde with acetic acid | Modified tin phosphate | Catalytic performance depends on porous structure. | psu.edu |

Photocatalytic Degradation Processes (e.g., dye decolourisation)

Beyond traditional catalysis, modified tin phosphate materials exhibit photocatalytic properties. psu.edu Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants upon irradiation with light. While tin(IV) oxide (SnO₂) is a known photocatalyst, modifications to tin phosphate can induce or enhance its activity, particularly under visible light. researchgate.netpsu.edu

For example, micro-mesoporous tin phosphate, after modification through hydrothermal, microwave, or mechanochemical treatments, has been tested as a photocatalyst for the degradation of the dye Safranin T under visible light. psu.edu The development of photocatalytic activity in these modified materials is attributed to a narrowing of the band gap, which allows the absorption of lower-energy visible light to generate electron-hole pairs, the primary agents in the degradation process. psu.edu The porous structure of these materials also plays a role by facilitating the adsorption of dye molecules onto the catalyst surface, a crucial first step in the photocatalytic degradation mechanism. csbsju.edu

Mechanistic Investigations of Catalytic Reactions on Tin(IV) Hydroxide Phosphate

Understanding the reaction mechanism at a molecular level is critical for optimizing catalyst performance and designing new, more efficient catalysts.

Identification of Active Sites (e.g., Brønsted Acidity related to hydroxyl groups)

The catalytic activity of tin(IV) hydroxide phosphate is intrinsically linked to the nature of its active sites. As established, these materials possess both Brønsted and Lewis acid sites. rsc.orgalfachemic.com

Brønsted Acid Sites: These sites are primarily the surface hydroxyl groups (P-OH) associated with the phosphate anions. nih.gov These acidic protons can participate directly in reactions, for example, by protonating a reactant molecule to make it more reactive. The presence and strength of these sites can be probed using techniques like Fourier-transform infrared spectroscopy (FTIR) of adsorbed basic probe molecules, such as pyridine (B92270).

Lewis Acid Sites: The electron-deficient tin(IV) centers act as Lewis acid sites. rsc.org These sites can coordinate with electron-rich atoms (like the oxygen of a carbonyl group), thereby activating the molecule for a subsequent reaction step. In some modified catalysts, the coordination of other species, like polyethylene (B3416737) glycol (PEG), can enhance the Lewis acidity of the tin ions by increasing their separation from the phosphate anions. rsc.org

The synergy between these two types of acid sites is often responsible for the high catalytic activity observed in many reactions. alfachemic.com For instance, in the conversion of glucose, Brønsted sites are thought to catalyze the isomerization of glucose to fructose (B13574), while Lewis sites facilitate the subsequent dehydration to HMF.

Reaction Pathway Elucidation and Transition State Analysis in Catalysis

Elucidating the precise reaction pathway is a complex task that often involves a combination of kinetic studies, spectroscopic analysis, and computational modeling. For reactions catalyzed by tin phosphate, several mechanisms have been proposed.

In the conversion of trioses to lactic acid using a PEG-modified tin phosphate catalyst, a proposed mechanism suggests that the reaction proceeds via the dehydration of dihydroxyacetone to pyruvaldehyde, followed by the isomerization of pyruvaldehyde to lactic acid. rsc.org The catalyst's Brønsted and Lewis sites are crucial for these respective steps. The PEG modifier is thought to not only enhance the Lewis acidity but also to act as a phase transfer catalyst. rsc.org

For esterification reactions, the generally accepted Lewis acid mechanism involves the coordination of the tin catalyst to the carbonyl oxygen of the carboxylic acid. rsc.org This activation step is followed by the nucleophilic attack of the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.

Transition State Analysis , a powerful tool for understanding reaction mechanisms, involves studying the high-energy, transient molecular structure that exists between reactants and products. csbsju.edu While detailed transition state analyses specifically for Tin(IV) hydroxide phosphate are not widely reported, studies on related enzyme-catalyzed phosphate hydrolysis reactions provide insight into the methodologies used. nih.govnih.gov These methods include:

Kinetic Isotope Effects (KIEs): Measuring how the reaction rate changes when an atom in the reactant is replaced by its heavier isotope. This can reveal which bonds are being broken or formed in the rate-determining step.

Brønsted Analysis: Correlating the reaction rate with the pKa of a series of related reactants (e.g., alcohols in an esterification). This provides information about the degree of charge development in the transition state. nih.gov

Such analyses on related systems suggest that many phosphate ester reactions proceed through an associative transition state, where the nucleophile adds to the phosphorus or carbon center before the leaving group departs. nih.govnih.gov Applying these advanced analytical techniques to reactions catalyzed by tin(IV) hydroxide phosphate would provide deeper insights into their mechanisms and facilitate the rational design of improved catalysts.

Table 2: Proposed Mechanistic Roles of Active Sites in Tin Phosphate Catalysis

| Reaction | Proposed Role of Brønsted Sites (P-OH) | Proposed Role of Lewis Sites (Sn⁴⁺) | Reference(s) |

| Glucose Dehydration to HMF | Catalyzes isomerization of glucose to fructose. | Catalyzes dehydration of fructose to HMF. | alfachemic.com |

| Triose Conversion to Lactic Acid | Participates in the overall acid-catalyzed conversion. | Key role in dehydration of DHA to pyruvaldehyde; enhanced by PEG modification. | rsc.org |

| Esterification | Protonation of the carboxylic acid (general acid catalysis). | Coordination to and polarization of the carbonyl group, increasing its electrophilicity. | rsc.org |

Structure-Activity Relationships in Tin(IV) Phosphate Catalysis

The catalytic efficacy of tin(IV) phosphate is intrinsically linked to its structural and surface properties. The interplay between its acidic nature, composition, and any modifications dictates its performance in various chemical transformations.

A key factor in the catalytic activity of tin(IV) phosphate is the presence and balance of both Brønsted and Lewis acid sites. rsc.orgrsc.org These sites are crucial for reactions such as the dehydration of carbohydrates. For instance, in the conversion of dihydroxyacetone (DHA) to pyruvaldehyde (PA) and its subsequent isomerization to lactic acid (LA), both acid types play distinct roles. rsc.org Fourier-transform infrared spectroscopy of adsorbed pyridine (Py-IR) has confirmed the existence of these dual acid sites. rsc.orgrsc.org The Lewis acid sites are often associated with the tin cations, while the Brønsted acidity originates from the phosphate groups. rsc.org This dual acidity allows the catalyst to facilitate multi-step reaction sequences.

The molar ratio of phosphate to tin (P/Sn) is a critical parameter that influences the catalyst's textural properties and surface acidity, thereby affecting its activity. rsc.org Research on the dehydration of glucose to 5-hydroxymethylfurfural (HMF) demonstrated that the catalytic performance of tin phosphate (SnP) catalysts is highly dependent on this ratio. A study systematically varying the P/Sn mole ratio found that a catalyst with a P/Sn ratio of 1.0 (SnP-1) exhibited the highest catalytic activity. rsc.org This optimal composition resulted in a 98% glucose conversion with a 61% HMF yield under specific reaction conditions. rsc.org The superior performance of the SnP-1 catalyst was attributed to its high total acidity and the presence of water-tolerant Brønsted and Lewis acid sites. rsc.org

Table 1: Effect of P/Sn Mole Ratio on Glucose Dehydration

| Catalyst | P/Sn Mole Ratio | Glucose Conversion (%) | HMF Yield (%) |

|---|---|---|---|

| SnP-1 | 1.0 | 98 | 61 |

| SnP-2 | 1.5 | - | - |

| SnP-3 | 2.0 | - | - |

Data derived from a study on glucose to HMF transformation using SnP catalysts prepared by solid-state grinding. The study noted that catalytic activity depended on the P/Sn ratio, with SnP-1 showing the highest performance. rsc.org

Furthermore, the structure and activity of tin(IV) phosphate can be significantly altered through modification with surfactants. The preparation of tin phosphate in the presence of surfactants like poly(ethylene glycol) (PEG) can create phase-transfer catalysts with enhanced activity. rsc.org In the conversion of triose sugars to lactic acid, PEG-modified tin phosphate (SnP-PEG) demonstrated superior performance. rsc.org A proposed mechanism suggests a dual function for the modifier: 1) the coordination between PEG and the tin ions may lead to a greater separation from the phosphate anions, enhancing their potency as Lewis acid sites, and 2) the PEG itself can act as a phase-transfer catalyst, facilitating interactions between reactants in different phases. rsc.org

Catalyst Stability and Regeneration Studies

The long-term stability and potential for regeneration are critical for the practical application of any heterogeneous catalyst. Studies on tin(IV) phosphate catalysts have shown promising results regarding their robustness and reusability.

In the dehydration of glucose to HMF, the SnP-1 catalyst (P/Sn mole ratio of 1.0) demonstrated good catalytic stability. rsc.org Its activity was largely retained even after being used for four consecutive cycles, indicating a strong resistance to deactivation under the reaction conditions. rsc.org This stability is a significant advantage for developing sustainable and economical catalytic processes.

Table 2: Reusability of SnP-1 Catalyst in Glucose Dehydration

| Cycle | Glucose Conversion (%) | HMF Yield (%) |

|---|---|---|

| 1 | 98 | 61 |

| 2 | >95 | ~58 |

| 3 | >95 | ~57 |

| 4 | >95 | ~55 |

Data adapted from a study showing the catalytic activity of SnP-1 catalyst is retained even after four cycles. rsc.org

Similarly, investigations into PEG-modified tin phosphate (SnP-PEG2000) for lactic acid production also highlighted its stability. The recycled catalyst was characterized using adsorption and thermogravimetric analysis (TGA). rsc.org Solubility tests performed on the SnP-PEG2000 material in water and water/surfactant mixtures showed only a slight weight loss of approximately 1%, which could be attributed to a combination of inevitable losses during filtration and minor catalyst dissolution. rsc.org The material exhibited high hydrolytic stability in acidic media, which is beneficial for its application in aqueous-phase reactions. rsc.org The ability to recover and reuse these catalysts multiple times without a significant drop in performance underscores their potential for industrial applications.

Theoretical and Computational Investigations of Tin Iv Hydroxide Phosphate

Density Functional Theory (DFT) Studies on Tin(IV) Hydroxide (B78521) Phosphate (B84403)

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of materials at the atomic level. In the context of tin(IV) hydroxide phosphate, DFT studies provide valuable insights into its electronic characteristics, structural stability, and surface reactivity. These theoretical investigations complement experimental findings and offer a deeper understanding of the material's behavior.

Electronic Structure and Bonding Analysis

The electronic properties of tin(IV) phosphate are crucial for its performance in applications such as ion exchange. The distribution of electron density and the nature of the chemical bonds between tin, oxygen, phosphorus, and hydrogen atoms dictate the material's surface acidity and its affinity for adsorbing various ions. nih.gov Theoretical models can predict how the electronic structure influences the material's interaction with its environment.

Geometry Optimization and Vibrational Frequency Calculations

A fundamental application of DFT is the optimization of the geometric structure of a material to find its most stable atomic arrangement, corresponding to a minimum on the potential energy surface. webmo.net This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. ohio-state.edu For tin(IV) hydroxide phosphate, geometry optimization provides the precise bond lengths and angles that define its crystal or amorphous structure.

Following geometry optimization, vibrational frequency calculations are typically performed. webmo.net These calculations determine the normal modes of vibration of the atoms around their equilibrium positions. readthedocs.io The resulting vibrational spectra can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy to validate the calculated structure. nih.gov All positive frequencies in the calculated spectrum indicate that the optimized geometry represents a true energy minimum. webmo.net These computational approaches can also be used to study the effects of pressure on the vibrational frequencies of materials. chemrxiv.org

| Computational Method | Application | Key Outputs |

| Density Functional Theory (DFT) | Electronic Structure Analysis | Partial Density of States (PDOS), Charge Density Maps |

| DFT | Geometry Optimization | Optimized Atomic Coordinates, Bond Lengths, Bond Angles |

| DFT | Vibrational Frequency Calculation | Vibrational Frequencies, Normal Modes, IR/Raman Spectra |

Surface Adsorption and Interface Interaction Modeling

DFT is also extensively used to model the adsorption of ions and molecules onto the surface of tin(IV) hydroxide phosphate and to understand the interactions at the solid-liquid interface. These models, often referred to as surface complexation models, provide a molecular-level description of adsorption phenomena. usda.gov They can predict the formation of inner-sphere and outer-sphere surface complexes, where the adsorbing species binds directly to the surface or is separated by water molecules, respectively. usda.gov

By calculating the adsorption energies of different ions on various surface sites, DFT can help to explain the selectivity of tin(IV) phosphate for certain cations. nih.govykcs.ac.cn For example, studies on similar materials have shown how phosphate groups can enhance the adsorption of metal ions by forming ternary complexes on the surface. ykcs.ac.cn These computational models can also investigate the influence of factors like pH and the presence of competing ions on the adsorption process. ykcs.ac.cn The interaction between the adsorbate and the surface can be further analyzed by examining changes in the electronic structure and charge distribution upon adsorption. nih.gov

Molecular Dynamics (MD) Simulations of Tin(IV) Phosphate Systems

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of atomic and molecular systems. For tin(IV) phosphate, MD simulations can provide detailed insights into the dynamic processes occurring at its surface and in surrounding solutions, which are crucial for understanding its function in applications like ion exchange and catalysis.

Dynamic Behavior of Ions and Molecules in Solution and on Surfaces

MD simulations can track the trajectories of individual ions and water molecules, revealing their dynamic behavior in the vicinity of a tin(IV) phosphate surface. rsc.org These simulations can characterize the structure of the interfacial region, showing how ions and solvent molecules arrange themselves in layers extending from the surface into the bulk solution. rsc.org For instance, simulations of similar systems have revealed the formation of structured layers at the solid-electrolyte interface that can influence ion transport. rsc.org

The simulations can also be used to calculate important transport properties, such as the self-diffusion coefficients of ions and water molecules. nih.gov This information is vital for understanding the kinetics of ion exchange processes, as it describes how quickly ions can move from the solution to the active sites on the tin(IV) phosphate surface. The choice of force field, which describes the interactions between atoms, is critical for the accuracy of these predictions. nih.govacs.org

Adsorption Mechanisms at Atomic Scale

MD simulations provide a dynamic, atomic-scale view of adsorption mechanisms that complements the static picture often obtained from DFT calculations. nih.gov These simulations can visualize the entire process of an ion approaching the surface, shedding its solvation shell, and binding to an active site. This allows for a detailed investigation of the energetic barriers and intermediate steps involved in adsorption.

By analyzing the simulation trajectories, researchers can identify the specific types of surface complexes that form and their relative stabilities. nih.gov For example, it is possible to distinguish between inner-sphere and outer-sphere complexes and to determine the average residence time of ions at different surface sites. usda.gov This level of detail is crucial for developing a comprehensive understanding of the factors that govern the sorption properties of tin(IV) phosphate. nih.gov

| Simulation Technique | Focus of Investigation | Key Insights |

| Molecular Dynamics (MD) | Ion and Molecule Dynamics | Diffusion coefficients, Interfacial structuring |

| Molecular Dynamics (MD) | Adsorption Mechanisms | Adsorption pathways, Surface complex formation |

Computational Approaches for Reaction Mechanisms in Tin(IV) Hydroxide Phosphate Systems

Computational chemistry provides powerful tools to unravel the intricate details of reaction mechanisms at the atomic level, offering insights that are often difficult to obtain through experimental methods alone. escholarship.orgrsc.org In the context of materials like tin(IV) hydroxide phosphate, computational approaches are invaluable for understanding its catalytic behavior and guiding the design of more efficient materials. These methods allow for the exploration of potential reaction pathways, the identification of key intermediates and transition states, and the quantification of energy barriers, all of which are crucial for a comprehensive understanding of the reaction mechanism.

Transition State Search and Energy Barrier Determination

A fundamental aspect of computational reaction mechanism studies is the location of transition states and the calculation of the associated energy barriers. The transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

Modern computational chemistry employs a variety of sophisticated algorithms to locate transition state structures. escholarship.org These methods typically involve starting from a reactant or product geometry and searching for a first-order saddle point on the potential energy surface. Techniques such as the synchronous transit-guided quasi-Newton (STQN) method or dimer methods are commonly used for this purpose.

Once a transition state geometry is located, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state, along with the energies of the reactants and products, allows for the determination of the reaction's energy profile. For instance, in the hydrolysis of phosphate esters, understanding the geometry of the transition state is key to elucidating the reaction mechanism. nih.gov While specific data for tin(IV) hydroxide phosphate is not abundant, the principles derived from studies on similar systems, such as titanium phosphates, where activation energies for proton conductivity have been calculated, can be applied. nih.gov The high energy barrier associated with water oxidation reactions in other metal oxide systems also highlights the importance of determining these barriers for understanding catalytic performance. acs.org

Table 1: Representative Energy Barriers for Related Catalytic Reactions

| Reaction / Process | Catalyst System | Calculated Energy Barrier (kJ/mol) | Computational Method |

| P₄ Activation | SnI₂ | +76 | Total Energy Calculations |

| Proton Conductivity | Titanium Phosphate | In agreement with Grotthus mechanism | Not Specified |

| Verdoheme Ring Opening Inhibition | Tin(IV) and (II) Verdohemes | Kinetically unfavorable | DFT |

This table presents illustrative data from related systems to highlight the types of energy barriers determined through computational methods. Data for Tin(IV) hydroxide phosphate is not explicitly available.

Prediction of Catalytic Pathways and Selectivity

Beyond identifying individual transition states, computational chemistry can be used to map out entire catalytic cycles. By calculating the energies of all proposed intermediates and transition states, a complete energy profile for the reaction can be constructed. This allows for the identification of the rate-determining step, which is the step with the highest energy barrier in the catalytic cycle. rsc.org

For tin-based catalysts, such as tin(IV) phosphate used in the conversion of triose sugars to lactic acid, a postulated reaction mechanism involves the coordination of reactants to the tin centers, which act as Lewis acid sites. rsc.org Computational modeling could be employed to investigate the binding energies of different substrates and intermediates to the active sites on the tin(IV) hydroxide phosphate surface. By comparing the energy barriers for different possible reaction pathways, the most favorable pathway can be predicted.

Furthermore, computational studies can provide insights into the selectivity of a catalyst. In many reactions, multiple products can be formed from the same set of reactants. The selectivity of a catalyst for a particular product is determined by the relative energy barriers of the competing reaction pathways. By calculating these barriers, computational models can predict which product will be favored under specific reaction conditions. For example, in studies of dirhodium catalysts, computational methods have been used to understand how ligand modifications can enhance selectivity towards the desired product by stabilizing certain intermediates. escholarship.org Similarly, for tin(IV) hydroxide phosphate, theoretical calculations could explore how the presence of hydroxide and phosphate groups influences the electronic structure of the tin center and, consequently, the selectivity in catalytic transformations.

Correlation between Theoretical Predictions and Experimental Observations

The ultimate validation of any computational model lies in its ability to accurately reproduce and predict experimental observations. A strong correlation between theoretical predictions and experimental data provides confidence in the proposed reaction mechanism and the underlying computational methodology.

In the study of catalytic systems, experimental techniques such as in-situ spectroscopy and kinetic measurements provide crucial data for comparison with theoretical results. For instance, the intermediates and products predicted by computational models can be compared with those identified by spectroscopic methods like Fourier-transform infrared (FTIR) or Raman spectroscopy. The reaction rates and activation energies determined from kinetic experiments can be compared with the energy barriers calculated from the potential energy surface.

For tin(IV) phosphate catalysts, experimental studies have shown that the distribution of products is highly dependent on reaction conditions such as temperature and catalyst loading. rsc.org Computational models can be used to simulate the reaction under different conditions and predict how these changes will affect the reaction outcome. Agreement between these predictions and experimental results would provide strong support for the proposed mechanism. For example, a study on tin(IV) phosphate modified with polyethylene (B3416737) glycol (PEG) proposed that PEG enhances catalytic activity by increasing the separation of tin ions from phosphate anions, making the tin centers more potent Lewis acids. rsc.org Computational modeling could be used to calculate the structural and electronic changes induced by PEG and to quantify the resulting increase in Lewis acidity, thus providing a theoretical basis for the experimental observations.

Discrepancies between theoretical predictions and experimental results can be equally informative, as they often point to missing or incorrect assumptions in the computational model or the interpretation of experimental data. rsc.org This iterative process of comparison and refinement between theory and experiment is essential for advancing our understanding of complex catalytic systems like tin(IV) hydroxide phosphate.

Future Directions and Emerging Research Avenues for Tin Iv Hydroxide Phosphate

Development of Novel and Sustainable Synthesis Strategies

The properties of Tin(IV) hydroxide (B78521) phosphate (B84403) are intrinsically linked to its synthesis method, which dictates particle size, porosity, crystallinity, and surface chemistry. While traditional precipitation methods are common, future research will prioritize the development of more sophisticated and sustainable synthesis strategies to achieve greater control over the material's final characteristics.

Modern techniques such as hydrothermal, microwave-assisted, and mechanochemical treatments have already shown promise in modifying the structure of tin phosphates. researchgate.netnih.gov For instance, modifying a precipitated tin phosphate gel using these methods can transform its micro-mesoporous structure into a more accessible meso-macroporous one, significantly enhancing its sorption capacity for various ions. nih.gov The move towards "green chemistry" principles will likely favor solvothermal methods that use less hazardous solvents or even solvent-free mechanochemical approaches. These advanced synthesis routes allow for the formation of crystalline materials with controlled morphologies, such as the nanodisks and spring-like superstructures observed in tin(IV) hydrogen phosphates, which are beneficial for applications in catalysis and energy storage. researchgate.net

Table 1: Comparison of Advanced Synthesis Strategies for Tin-Based Materials

| Synthesis Strategy | General Principle | Key Advantages | Potential for Tin(IV) Hydroxide Phosphate |

|---|---|---|---|

| Hydrothermal/Solvothermal | Reaction in a sealed vessel under elevated temperature and pressure using water or organic solvents. nih.gov | High crystallinity, control over morphology (nanospheres, nanodisks), formation of unique porous structures. researchgate.netnih.gov | Precise control of hydroxide-to-phosphate ratio; synthesis of hierarchical structures with enhanced surface area. |

| Microwave-Assisted | Use of microwave radiation to rapidly and uniformly heat the reaction mixture. researchgate.net | Drastically reduced reaction times, improved energy efficiency, potential for novel phase formation. | Rapid and sustainable synthesis, creation of materials with unique defect structures and enhanced catalytic activity. |

| Mechanochemical | Use of mechanical energy (e.g., grinding, milling) to induce chemical reactions. researchgate.netnih.gov | Solvent-free or low-solvent conditions, access to metastable phases, scalability. | Environmentally friendly, single-step synthesis of composite materials by co-milling with other precursors. |

Exploration of Multifunctional Tin(IV) Hydroxide Phosphate Materials

Future investigations will increasingly focus on leveraging the unique chemical composition of Tin(IV) hydroxide phosphate to create multifunctional materials. The presence of both acidic phosphate groups and tunable hydroxide functionalities provides a platform for developing materials that can perform several roles simultaneously.

Proton Conductors: The hydrogen phosphate groups (HPO₄²⁻) within the material's structure can act as proton-conducting pathways. nih.gov This makes Tin(IV) hydroxide phosphate a candidate for applications in proton-exchange membranes for fuel cells and electrochemical sensors. Research will aim to optimize the proton conductivity by controlling the hydration level and crystallinity of the material.

Capacitor and Battery Materials: The high surface area and porous structures achievable through advanced synthesis methods are highly desirable for energy storage applications. nih.gov Layered tin(IV) hydrogen phosphates have already been investigated as active anode materials for lithium-ion batteries. researchgate.net The synergistic combination of tin and phosphate groups could offer high charge storage capacity and structural stability, making it a promising candidate for supercapacitors and next-generation batteries.

Advanced Photocatalysts: While tin oxide is a known semiconductor photocatalyst, its efficiency is often limited by its wide band gap. researchgate.net By incorporating phosphate and hydroxide groups and creating composites, the electronic structure can be modified. Research into sensitizing Tin(IV) hydroxide phosphate with organic molecules like porphyrins or coupling it with other semiconductors such as titanium dioxide can extend its light absorption into the visible spectrum. mdpi.comnih.gov This would enable its use in environmental remediation for the degradation of pollutants like azo dyes under visible light. nih.gov

Advanced In-Situ Characterization Techniques for Dynamic Processes

A deeper understanding of the functional mechanisms of Tin(IV) hydroxide phosphate requires moving beyond static, ex-situ characterization. Advanced in-situ and operando techniques are crucial for observing the material's behavior in real-time under operational conditions. For example, in-situ X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy can be employed to monitor the structural changes and the evolution of surface functional groups during ion exchange, catalysis, or electrochemical cycling. These methods provide direct insight into reaction pathways, phase transitions, and degradation mechanisms, enabling a more rational design of improved materials. Observing the intercalation of ions or the interaction with reactant molecules as it happens will bridge the gap between material structure and functional performance.

Interdisciplinary Research with Tin(IV) Hydroxide Phosphate for Advanced Materials Science

The full potential of Tin(IV) hydroxide phosphate will be unlocked through interdisciplinary collaboration. By combining this inorganic material with other classes of materials, novel composites with synergistic properties can be developed.

Polymer Composites: Incorporating Tin(IV) hydroxide phosphate nanoparticles into polymer matrices could lead to the development of advanced membranes with enhanced ionic conductivity or films with improved fire retardancy, a known property of phosphorus compounds. wikipedia.org

Carbon-Based Hybrids: Integrating the material with high-surface-area, conductive carbon materials like graphene or carbon nanotubes can significantly boost its performance in energy storage applications by improving electrical conductivity and preventing particle agglomeration.

Metal-Organic Framework (MOF) Hybrids: Growing Tin(IV) hydroxide phosphate within the pores of MOFs or vice-versa could create hierarchical structures with precisely controlled porosity and active sites, leading to highly selective catalysts and sensors.

This interdisciplinary approach, combining inorganic chemistry with polymer science, carbon materials research, and coordination chemistry, is essential for translating the fundamental properties of Tin(IV) hydroxide phosphate into practical, high-performance devices and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。